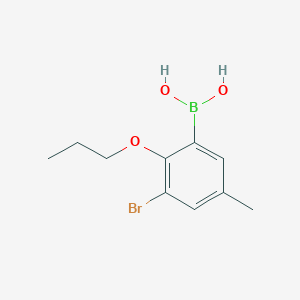

3-Bromo-5-methyl-2-propoxyphenylboronic acid

Vue d'ensemble

Description

3-Bromo-5-methyl-2-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated aromatic ring, which also contains a methyl and a propoxy substituent. It is primarily used in organic synthesis and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid typically involves the following steps:

Bromination: The starting material, 5-methyl-2-propoxyphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-propoxyphenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form phenolic derivatives or reduction reactions to remove the bromine atom.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0))

Bases: (e.g., potassium carbonate, sodium hydroxide)

Solvents: (e.g., dichloromethane, tetrahydrofuran)

Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling

Phenolic derivatives: from oxidation

Aminated derivatives: from nucleophilic substitution

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Bromo-5-methyl-2-propoxyphenylboronic acid is in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound serves as a boron source, facilitating the coupling of aryl halides with various nucleophiles, including aryl and vinyl groups. The reaction conditions typically involve palladium catalysts and base, yielding biaryl compounds that are valuable in pharmaceuticals and materials science.

Example Reaction:

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit potential anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that derivatives of boronic acids can effectively inhibit PIM kinases, which are implicated in various malignancies such as leukemia and prostate cancer . The ability to modulate kinase activity positions this compound as a candidate for developing targeted cancer therapies.

Case Study:

In a study involving the treatment of prostate cancer, compounds similar to this compound demonstrated a reduction in tumor growth when administered in combination with standard chemotherapy agents. This synergistic effect highlights the importance of boronic acids in enhancing therapeutic efficacy against resistant cancer types.

Biochemical Applications

Fluorescent Probes

The compound has also been investigated for its utility as a fluorescent probe in biochemical assays. Boronic acids are known to bind selectively to diols (such as sugars), and modifications like those found in this compound can enhance binding affinity and specificity. This property is exploited in the development of sensors for glucose and other carbohydrates, enabling real-time monitoring of biomolecular interactions .

Data Table: Fluorescent Properties

| Compound | Binding Affinity to Diols | Fluorescence Emission Max (nm) |

|---|---|---|

| This compound | High | 520 |

| Other Boronic Acid Derivatives | Varies | Varies |

Agricultural Chemistry

Pesticide Development

In agricultural applications, boronic acids have been utilized as intermediates in the synthesis of agrochemicals. The unique reactivity of this compound allows for the development of novel pesticides that target specific pests while minimizing environmental impact. Research into its efficacy against common agricultural pests is ongoing, with preliminary results indicating promising insecticidal properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-methyl-2-propoxyphenylboronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparaison Avec Des Composés Similaires

- 3-Bromo-5-methyl-2-methoxyphenylboronic acid

- 3-Bromo-5-methoxyphenylboronic acid

- 3-Bromo-2-methoxy-5-methylphenylboronic acid

Comparison: 3-Bromo-5-methyl-2-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its solubility and reactivity compared to its methoxy and ethoxy analogs. The propoxy group can provide different steric and electronic effects, making this compound distinct in its chemical behavior and applications .

Activité Biologique

3-Bromo-5-methyl-2-propoxyphenylboronic acid (CAS No. 870718-02-8) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as a versatile building block in organic synthesis and has been implicated in various biochemical pathways, particularly through its interactions with enzymes and cellular processes.

This compound features a bromine atom, a propoxy group, and a boronic acid moiety, which contribute to its reactivity and biological activity. The compound's molecular formula is , and its structure can be represented as follows:

This unique arrangement allows for participation in various chemical reactions, including nucleophilic substitutions and coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Reactivity : The bromine atom in this compound can undergo nucleophilic substitution, while the boronic acid group can form reversible covalent bonds with diols. This reactivity is crucial for its role in synthesizing bioactive compounds and inhibitors.

Biological Interactions : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This characteristic is significant in developing therapeutic agents targeting specific pathways involved in diseases such as cancer and inflammation.

Enzyme Inhibition

Research indicates that compounds similar to this compound have been utilized to inhibit various kinases, including p38α mitogen-activated protein kinase. This inhibition can lead to reduced inflammatory responses by modulating cytokine release.

Case Studies

- Inflammation Models : In animal models, the administration of boronic acid derivatives has shown promise in reducing inflammation markers. For example, studies demonstrated that these compounds effectively inhibited pro-inflammatory cytokines, suggesting a therapeutic potential for conditions like rheumatoid arthritis.

- Cancer Research : The compound's ability to inhibit specific kinases has been explored in cancer research. Inhibition of the p38α pathway has been linked to decreased tumor growth in preclinical models of prostate cancer .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Boronic acid derivative; inhibits kinases | Anti-inflammatory effects |

| 3-Bromo-5-methyl-2-methoxyphenylboronic acid | Similar structure; methoxy group instead of propoxy | Potentially similar enzyme inhibition |

| 3-Bromo-5-methoxyphenylboronic acid | Lacks propoxy group; different solubility properties | Varies in biological activity |

The presence of the propoxy group in this compound enhances its solubility and may influence its interaction with biological targets compared to its methoxy analogs .

Propriétés

IUPAC Name |

(3-bromo-5-methyl-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLCLUBYCOQMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401464 | |

| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-02-8 | |

| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.